molecular formula C10H18N2S B13306653 3-(But-3-EN-2-YL)-1-cyclopentylthiourea

3-(But-3-EN-2-YL)-1-cyclopentylthiourea

Katalognummer: B13306653
Molekulargewicht: 198.33 g/mol
InChI-Schlüssel: QNWSPHCSYISORS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(But-3-EN-2-YL)-1-cyclopentylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-EN-2-YL)-1-cyclopentylthiourea typically involves the reaction of cyclopentylamine with an isothiocyanate derivative. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(But-3-EN-2-YL)-1-cyclopentylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiourea group can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thioureas.

Wissenschaftliche Forschungsanwendungen

3-(But-3-EN-2-YL)-1-cyclopentylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Wirkmechanismus

The mechanism of action of 3-(But-3-EN-2-YL)-1-cyclopentylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(But-3-EN-2-YL)-1-cyclopentylurea: Similar structure but with an oxygen atom instead of sulfur.

    3-(But-3-EN-2-YL)-1-cyclopentylisothiourea: Contains an isothiourea group instead of a thiourea group.

    3-(But-3-EN-2-YL)-1-cyclopentylguanidine: Contains a guanidine group instead of a thiourea group.

Uniqueness

3-(But-3-EN-2-YL)-1-cyclopentylthiourea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the thiourea group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C10H18N2S

Molekulargewicht

198.33 g/mol

IUPAC-Name

1-but-3-en-2-yl-3-cyclopentylthiourea

InChI

InChI=1S/C10H18N2S/c1-3-8(2)11-10(13)12-9-6-4-5-7-9/h3,8-9H,1,4-7H2,2H3,(H2,11,12,13)

InChI-Schlüssel

QNWSPHCSYISORS-UHFFFAOYSA-N

Kanonische SMILES

CC(C=C)NC(=S)NC1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.